Ptilolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ptilolite, also known as Mordenite, is a type of zeolite mineral . The name Ptilolite is derived from the Greek words ‘ptilo-’ meaning “feather” and ‘-lite’ meaning “stone”, referring to its feather-like, threaded appearance .

Synthesis Analysis

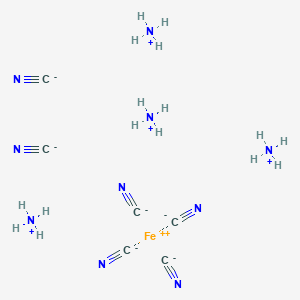

Ptilolite, specifically Mordenite nanoparticles, have been synthesized using tetraethylammonium bromide (TEAB) as a structure-directing agent at low temperatures . The formation of these nanoparticles is attributed to the high concentration of TEAB and the occurrence of limiting Ostwald ripening at low temperatures .

Molecular Structure Analysis

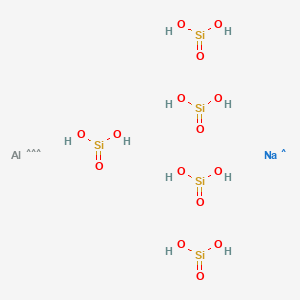

Mordenite, a zeolite, is orthorhombic with space group Cmcm or Cmc 2 1. The unit cell of the Na form has dimensions a = 18.13 Å, b = 20.49 Å, c = 7.52 Å, and contains Na 8 Al 8 Si 40 O 96 · 24H 2 O . The aluminosilicate framework of mordenite is composed of a new type of chain, in which 5-membered rings of tetrahedra prevail .

Chemical Reactions Analysis

Clinoptilolite, a type of Ptilolite, has been used as an efficient and stable photocatalytic material . It can be used individually as a self-photocatalyst, as well as with modifications such as increasing its hydrophobicity to enhance its photocatalytic efficiency .

Physical And Chemical Properties Analysis

Ptilolite possesses significant properties such as high porosity and absorbency . In this compound, the Si/Al ratio is larger than in other zeolites, which makes it stable under high temperatures and acidic conditions .

Scientific Research Applications

Photocatalytic Material

Clinoptilolite has been used as an efficient and stable photocatalytic material in recent years . It can be used individually as a self-photocatalyst, as well as with modifications such as increasing its hydrophobicity to enhance its photocatalytic efficiency .

Support for Photoactive Materials

Clinoptilolite is applied as a support for photoactive materials that increase the photoactivity of transition metals . This makes it a valuable component in various photocatalytic processes.

Environmental Pollution Treatment

The photocatalytic technique, due to its accessibility and cleanliness, has become one of the most important methods for cleaning the environment . Clinoptilolite plays a crucial role in this technique, which is based on the photooxidation of organic pollutants such as dyes, agricultural pesticides, and non-biodegradable pollutants .

Water Pollution Control

Clinoptilolite’s pores can interact with other molecules and ionic groups of organic origin, such as ammonia and nitrates, which bind with varying levels of affinity . This makes it useful in controlling water pollution.

Air Pollution Control

The rapid growth of industries and factories has significantly increased the entry of organic pollutants into the environment, including the air . Clinoptilolite, due to its photocatalytic properties, can help in reducing air pollution.

Medical Applications

Clinoptilolite is the zeolite most used and studied in medicine . The tribomechanically micronized form of Clinoptilolite (TMAZ) or two times with PMA technology (PMA-ZC) showed some preclinical and clinical evidences .

Mechanism of Action

Target of Action

Ptilolite, also known as clinoptilolite, is a natural zeolite abundant around the world . It primarily targets organic pollutants in the environment, including water and air . Thanks to its physico-chemical properties, this material is extremely versatile for several applications, ranging from environmental catalysis and CO2 removal to industrial and agricultural wastewater purification .

Mode of Action

Clinoptilolite possesses significant properties such as high porosity and absorbency . Due to the presence of cations in its framework, it is possible to tune the material’s features making it suitable for adsorbing specific compounds . Clinoptilolite can be used individually as a self-photocatalyst, as well as with modifications such as increasing its hydrophobicity led to enhance its photocatalytic efficiency .

Biochemical Pathways

The biochemical pathways affected by clinoptilolite primarily involve the degradation of organic pollutants. The photocatalytic technique, due to its accessibility and cleanliness, has become one of the most important and best methods for cleaning the environment . The zeolite matrix plays a supporting role for TiO2 and increases its capacity for adsorption and separation of TiO2 molecules, and therefore, its photocatalytic activity .

Result of Action

The molecular and cellular effects of Ptilolite’s action primarily involve the degradation of organic pollutants. The photocatalytic technique, due to its accessibility and cleanliness, has become one of the most important and best methods for cleaning the environment . The zeolite matrix plays a supporting role for TiO2 and increases its capacity for adsorption and separation of TiO2 molecules, and therefore, its photocatalytic activity .

Action Environment

The action of Ptilolite is influenced by environmental factors. Its stability under high temperatures and acidic conditions makes it an efficient and stable photocatalytic material . Furthermore, its low cost and availability make it a high-performance natural photocatalytic material . The use of clean resources to eliminate pollution has become one of the most important challenges, and Ptilolite plays a significant role in this regard .

properties

InChI |

InChI=1S/Al.Na.5H2O3Si/c;;5*1-4(2)3/h;;5*1-2H |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKJAAPVONZTMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Na].[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH10NaO15Si5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ptilolite | |

CAS RN |

12445-20-4 |

Source

|

| Record name | Mordenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012445204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)